Dibenzyl (alpha-anilinobenzyl)-phosphonate
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Overview
Description
Dibenzyl (alpha-anilinobenzyl)-phosphonate is a complex organic compound that features a phosphonate group bonded to a dibenzyl and an alpha-anilinobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl (alpha-anilinobenzyl)-phosphonate typically involves the reaction of dibenzyl phosphite with alpha-anilinobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is often refluxed in an appropriate solvent like dichloromethane or toluene to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl (alpha-anilinobenzyl)-phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphonate group, leading to the formation of different substituted phosphonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphonates with different functional groups.
Scientific Research Applications
Dibenzyl (alpha-anilinobenzyl)-phosphonate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate esters and related compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antifilarial activity.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of dibenzyl (alpha-anilinobenzyl)-phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Alpha-anilinobenzyl cyanides: These compounds share a similar alpha-anilinobenzyl moiety but differ in the functional group attached to the benzyl group.
2-methoxycarbonylamino-1-phenylimidazoles: These compounds have a different core structure but exhibit similar biological activities.
Uniqueness
Dibenzyl (alpha-anilinobenzyl)-phosphonate is unique due to its phosphonate group, which imparts distinct chemical reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical transformations and its potential use in diverse scientific fields make it a compound of significant interest.
Properties
CAS No. |
96178-31-3 |
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Molecular Formula |
C27H26NO3P |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[bis(phenylmethoxy)phosphoryl-phenylmethyl]aniline |
InChI |
InChI=1S/C27H26NO3P/c29-32(30-21-23-13-5-1-6-14-23,31-22-24-15-7-2-8-16-24)27(25-17-9-3-10-18-25)28-26-19-11-4-12-20-26/h1-20,27-28H,21-22H2 |
InChI Key |
CESNQFHCYWLCOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(C(C2=CC=CC=C2)NC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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